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molecular formula C9H11NO2 B8021406 Ethyl 2-cyano-2-cyclobutylideneacetate

Ethyl 2-cyano-2-cyclobutylideneacetate

Cat. No. B8021406
M. Wt: 165.19 g/mol
InChI Key: SPKDGXLKDFVVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156788B2

Procedure details

HMDS (69.6 g, 0.43 mol) was added dropwise to 350 mL of acetic acid at ambient temp over 5 minutes. Cyclopentanone (20.3 g, 0.29 mol) and ethyl cyanoacetate (65.0 g, 0.57 mol) were added in single portions to the resulting solution. The mixture was stirred at 70° C. overnight after which it was cooled to ambient temperature and the reacting mixture was poured into 600 mL of water, and extracted with ethyl acetate (500 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford the crude product, which was purified by flash chromatography (petroleum ether: ethyl acetate=10:1) to give the title compound as a yellow solid (37.0 g, 0.22 mol, 77.2%). LC-MS: m/e=166.2 (M+H+).
Name
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
77.2%

Identifiers

REACTION_CXSMILES
C[Si](N[Si](C)(C)C)(C)C.C(O)(=O)C.[C:14]1(=O)[CH2:18][CH2:17][CH2:16]C1.[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21]>O>[C:20]([C:22](=[C:16]1[CH2:17][CH2:18][CH2:14]1)[C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21]

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
65 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. overnight after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (petroleum ether: ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C1CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 77.2%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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